molecular formula C11H11NO4 B8533994 N-Acetoxy-norborn-5-ene-2,3-dicarboximide

N-Acetoxy-norborn-5-ene-2,3-dicarboximide

Cat. No. B8533994
M. Wt: 221.21 g/mol
InChI Key: JOHPGXKRWPOPSD-UHFFFAOYSA-N
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Patent
US05656601

Procedure details

N-Hydroxy-norborn-5-ene-2,3-dicarboximide (17.92 g, 0.1 mole) is largely dissolved in 100 mL chloroform and 21 mL (0.15 moles) triethylamine, followed by adding 19 mL (0.2 moles) acetic anhydride at 0° C. with stirring. After stirring for 2 hours at room temperature, the solvent is largely removed, the residue is mixed with water and the precipitate is filtered off.
Quantity
17.92 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:11](=[O:12])[CH:10]2[CH:5]([CH:6]3[CH2:13][CH:9]2[CH:8]=[CH:7]3)[C:3]1=[O:4].C(N(CC)CC)C.[C:21](OC(=O)C)(=[O:23])[CH3:22]>C(Cl)(Cl)Cl>[C:21]([O:1][N:2]1[C:11](=[O:12])[CH:10]2[CH:5]([CH:6]3[CH2:13][CH:9]2[CH:8]=[CH:7]3)[C:3]1=[O:4])(=[O:23])[CH3:22]

Inputs

Step One
Name
Quantity
17.92 g
Type
reactant
Smiles
ON1C(=O)C2C3C=CC(C2C1=O)C3
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 2 hours at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent is largely removed
ADDITION
Type
ADDITION
Details
the residue is mixed with water
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off

Outcomes

Product
Name
Type
Smiles
C(C)(=O)ON1C(=O)C2C3C=CC(C2C1=O)C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.